2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with quinazoline precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification process might involve crystallization or chromatographic techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: NBS or NCS in dichloromethane or chloroform.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline exerts its effects is complex and involves multiple molecular targets and pathways. In cancer cells, it is believed to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis. The compound may also inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline
- 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazoline
- 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-d]quinazoline
Uniqueness
Compared to similar compounds, 2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline stands out due to its specific substitution pattern on the triazole and quinazoline rings, which may confer unique biological activities and chemical reactivity. Its trimethoxyphenyl group is particularly significant in enhancing its lipophilicity and potential interactions with biological membranes .
Properties
CAS No. |
847783-47-5 |
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Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H16N4O3/c1-23-14-8-11(9-15(24-2)16(14)25-3)17-20-18-12-6-4-5-7-13(12)19-10-22(18)21-17/h4-10H,1-3H3 |
InChI Key |
MBTDZERETDNBCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C=NC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
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